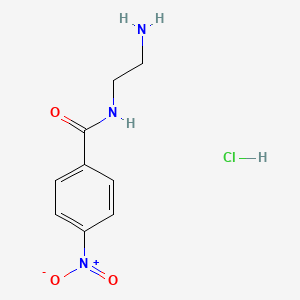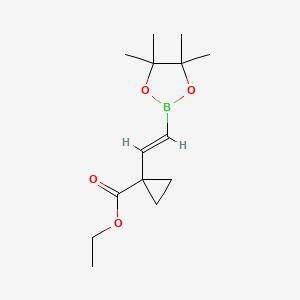
N-(2-Aminoethyl)-4-nitrobenzamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-nitrobenzamide HCl is a chemical compound that features a benzamide core substituted with a nitro group at the 4-position and an aminoethyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide HCl typically involves the nitration of benzamide followed by the introduction of the aminoethyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-nitrobenzamide HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylenediamine, various alkyl halides.
Major Products Formed
Oxidation: Amino derivatives of the benzamide.
Reduction: Reduced forms of the nitrobenzamide.
Substitution: Functionalized benzamide derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-4-nitrobenzamide HCl is used in a wide range of scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitro group and aminoethyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)-3-nitrobenzamide HCl
- N-(2-Aminoethyl)-4-chlorobenzamide HCl
- N-(2-Aminoethyl)-4-methylbenzamide HCl
Uniqueness
N-(2-Aminoethyl)-4-nitrobenzamide HCl is unique due to the presence of both the nitro group and the aminoethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
152535-05-2 |
|---|---|
Formule moléculaire |
C9H12ClN3O3 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C9H11N3O3.ClH/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15;/h1-4H,5-6,10H2,(H,11,13);1H |
Clé InChI |
CSKKEFQLGKKEBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)

![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)


![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)


![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)
